2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
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Description
The compound contains a pyrazole group, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It also contains a pyrimidine group, which is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 in the ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole groups are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Pyrazoles are generally weak bases .Scientific Research Applications
Synthesis and Biological Evaluation
Research into compounds with similar structures has led to the synthesis and evaluation of novel derivatives for potential antimicrobial, antifungal, and anticancer activities. For instance, studies have synthesized novel heterocycles incorporating antipyrine moieties, exploring their antimicrobial effectiveness against a variety of pathogens. These compounds have shown promising activities, suggesting their potential in developing new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008; Bondock, Rabie, Etman, & Fadda, 2008).
Radiolabeling and Imaging Applications
Compounds similar in structure have been utilized in radiolabeling studies for the potential study of peripheral benzodiazepine receptors using positron emission tomography (PET). These efforts aim at developing novel imaging agents that can assist in diagnosing and studying neurodegenerative disorders, showcasing the application of such compounds in medical imaging and diagnostics (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Antipsychotic Potential
Exploration into derivatives has revealed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable deviation from clinically available antipsychotic agents. This discovery opens up new avenues for the development of antipsychotic medications with potentially fewer side effects and different mechanisms of action (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-14-18(2)29(26-17)24-25-21(19-10-6-4-7-11-19)15-22(30)28(24)16-23(31)27(3)20-12-8-5-9-13-20/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTRSBEVYUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide |
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